
(Pentafluorophenyl)ethene-1,1,2-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pentafluorophenyl)ethene-1,1,2-tricarbonitrile is a chemical compound known for its unique structure and properties It consists of a pentafluorophenyl group attached to an ethene backbone with three cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)ethene-1,1,2-tricarbonitrile typically involves the reaction of pentafluorobenzene with ethene-1,1,2-tricarbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
(Pentafluorophenyl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The pentafluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions may result in the formation of substituted derivatives .
Aplicaciones Científicas De Investigación
(Pentafluorophenyl)ethene-1,1,2-tricarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which (Pentafluorophenyl)ethene-1,1,2-tricarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing various biochemical pathways. Detailed studies are required to fully understand these interactions and their implications .
Comparación Con Compuestos Similares
Similar Compounds
Ethene-1,1,2,2-tetracarbonitrile: Similar in structure but lacks the pentafluorophenyl group.
1,1,2-Ethenetricarbonitrile, 2-(2,3,4,5,6-pentafluorophenyl): A closely related compound with slight structural variations.
Uniqueness
(Pentafluorophenyl)ethene-1,1,2-tricarbonitrile is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
122165-12-2 |
|---|---|
Fórmula molecular |
C11F5N3 |
Peso molecular |
269.13 g/mol |
Nombre IUPAC |
2-(2,3,4,5,6-pentafluorophenyl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C11F5N3/c12-7-6(5(3-19)4(1-17)2-18)8(13)10(15)11(16)9(7)14 |
Clave InChI |
WZGHCNCGVRFDDZ-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(=C(C#N)C1=C(C(=C(C(=C1F)F)F)F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


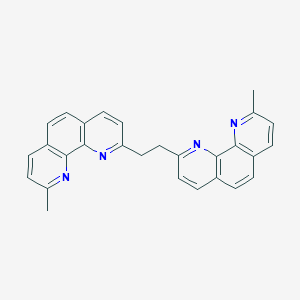
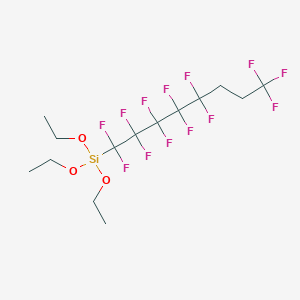
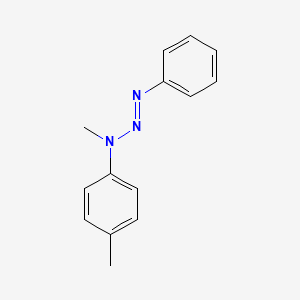
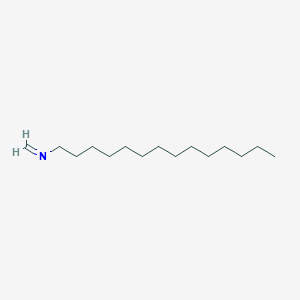

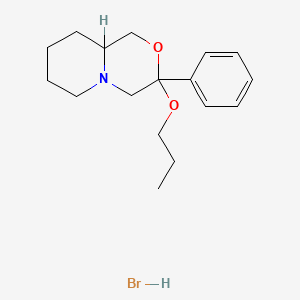
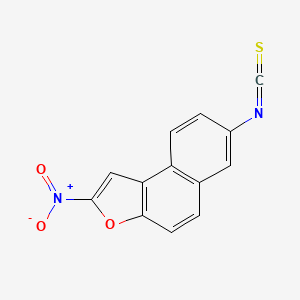
![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)
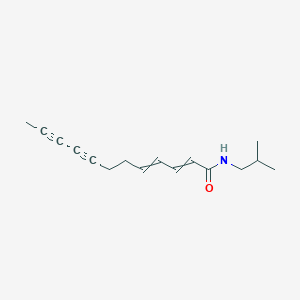
![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)
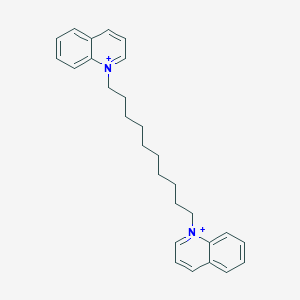

![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dibenzoic acid](/img/structure/B14291011.png)
![1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14291014.png)
